Cas no 36567-72-3 ((3S)-3-hydroxy-3-phenylpropanoic acid)

(3S)-3-Hydroxy-3-phenylpropanoic acid is a chiral β-hydroxy acid featuring a phenyl substituent at the β-position, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (S)-configuration is particularly useful in asymmetric synthesis and the production of enantiomerically pure compounds. The compound exhibits reactivity typical of both carboxylic acids and secondary alcohols, enabling diverse functionalization. It serves as a precursor for bioactive molecules, including β-amino acids and lactones. The hydroxyl group enhances solubility in polar solvents, facilitating its use in aqueous reaction systems. High purity grades are available to meet stringent research and industrial requirements, ensuring reproducibility in synthetic workflows.
(3S)-3-hydroxy-3-phenylpropanoic acid structure
36567-72-3 structure
Product name:(3S)-3-hydroxy-3-phenylpropanoic acid
CAS No:36567-72-3
MF:C9H10O3
MW:166.173902988434
MDL:MFCD00145262
CID:89206
PubChem ID:2735057

(3S)-3-hydroxy-3-phenylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-(-)-3-Hydroxy-3-phenylpropionic acid
    • (S)-3-Hydroxy-3-phenylpropanoic acid
    • (S)-3-Hydroxy-3-phenylpropionic acid
    • (3S)-3-hydroxy-3-phenylpropanoic acid
    • MFCD00145262
    • AKOS015894011
    • 36567-72-3
    • SCHEMBL904490
    • EN300-123114
    • Q27122298
    • AS-62947
    • AYOLELPCNDVZKZ-QMMMGPOBSA-N
    • (S)-3-Hydroxy-3-phenylpropionic acid, >=98.0% (sum of enantiomers, GC)
    • DTXSID101289084
    • CHEBI:51058
    • CS-0225208
    • G29799
    • (S)-3-HYDROXY-3-PHENYLPROPANOICACID
    • MDL: MFCD00145262
    • Inchi: InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1
    • InChI Key: AYOLELPCNDVZKZ-QMMMGPOBSA-N
    • SMILES: C1=CC=C(C=C1)[C@H](CC(=O)O)O
    • BRN: 3197773

Computed Properties

  • Exact Mass: 166.06300
  • Monoisotopic Mass: 165.055169
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 60.4
  • Surface Charge: -1

Experimental Properties

  • Color/Form: solid
  • Density: 1.1708 (rough estimate)
  • Melting Point: 117-120 °C
  • Boiling Point: 254.38°C (rough estimate)
  • Flash Point: 167.2 °C
  • Refractive Index: 1.5500 (estimate)
  • PSA: 57.53000
  • LogP: 1.19470
  • Solubility: Not determined

(3S)-3-hydroxy-3-phenylpropanoic acid Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • FLUKA BRAND F CODES:10
  • Hazardous Material Identification: Xi
  • Storage Condition:2-8°C
  • Risk Phrases:R36/37/38

(3S)-3-hydroxy-3-phenylpropanoic acid Customs Data

  • HS CODE:2918199090
  • Customs Data:

    China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

(3S)-3-hydroxy-3-phenylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-123114-0.05g
(3S)-3-hydroxy-3-phenylpropanoic acid
36567-72-3 95%
0.05g
$39.0 2023-02-15
Enamine
EN300-123114-2.5g
(3S)-3-hydroxy-3-phenylpropanoic acid
36567-72-3 95%
2.5g
$346.0 2023-02-15
Enamine
EN300-123114-0.25g
(3S)-3-hydroxy-3-phenylpropanoic acid
36567-72-3 95%
0.25g
$82.0 2023-02-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ9127-1G
(3S)-3-hydroxy-3-phenylpropanoic acid
36567-72-3 95%
1g
¥ 1,062.00 2023-04-13
abcr
AB180584-250 mg
(S)-(-)-3-Hydroxy-3-phenylpropionic acid, 98%; .
36567-72-3 98%
250mg
€80.70 2023-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ9127-10G
(3S)-3-hydroxy-3-phenylpropanoic acid
36567-72-3 95%
10g
¥ 4,771.00 2023-04-13
Enamine
EN300-123114-5.0g
(3S)-3-hydroxy-3-phenylpropanoic acid
36567-72-3 95%
5.0g
$685.0 2023-02-15
Enamine
EN300-123114-10.0g
(3S)-3-hydroxy-3-phenylpropanoic acid
36567-72-3 95%
10.0g
$1336.0 2023-02-15
abcr
AB180584-1g
(S)-(-)-3-Hydroxy-3-phenylpropionic acid, 98%; .
36567-72-3 98%
1g
€163.00 2025-03-19
Enamine
EN300-123114-250mg
(3S)-3-hydroxy-3-phenylpropanoic acid
36567-72-3 95.0%
250mg
$57.0 2023-10-02

(3S)-3-hydroxy-3-phenylpropanoic acid Production Method

(3S)-3-hydroxy-3-phenylpropanoic acid Related Literature

Additional information on (3S)-3-hydroxy-3-phenylpropanoic acid

Exploring the Versatile Applications and Properties of (3S)-3-hydroxy-3-phenylpropanoic acid (CAS No. 36567-72-3)

(3S)-3-hydroxy-3-phenylpropanoic acid, with the CAS number 36567-72-3, is a chiral hydroxy acid that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to as (S)-3-hydroxy-3-phenylpropionic acid, is a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, including a phenyl group and a hydroxy acid moiety, make it a valuable building block in organic chemistry and drug development.

The growing interest in chiral compounds like (3S)-3-hydroxy-3-phenylpropanoic acid stems from their importance in asymmetric synthesis and enantioselective catalysis. Researchers are increasingly focusing on sustainable methods to produce such compounds, aligning with the global push toward green chemistry and environmentally friendly synthesis. This compound's potential in pharmaceutical intermediates and fine chemicals has made it a subject of numerous studies, particularly in the development of chiral drugs and biocatalysts.

One of the most notable applications of (3S)-3-hydroxy-3-phenylpropanoic acid is its role in the synthesis of beta-blockers and other cardiovascular drugs. Its chiral center allows for the creation of enantiomerically pure pharmaceuticals, which often exhibit superior efficacy and fewer side effects compared to racemic mixtures. This aligns with the current trend in the pharmaceutical industry toward precision medicine and personalized therapeutics, where the stereochemistry of drug molecules plays a crucial role.

Beyond pharmaceuticals, (3S)-3-hydroxy-3-phenylpropanoic acid finds applications in the flavor and fragrance industry. Its phenylpropanoic acid skeleton is a common structural motif in many natural and synthetic aroma compounds. With consumers increasingly demanding natural flavors and clean-label products, this compound's potential as a precursor for natural-identical flavor molecules is being actively explored by food scientists and flavor chemists.

The synthesis of (3S)-3-hydroxy-3-phenylpropanoic acid has evolved significantly in recent years. Traditional chemical methods are being supplemented by biocatalytic approaches using enzymes or whole-cell systems. This shift toward biotechnological production methods reflects the broader movement in chemical manufacturing toward more sustainable and efficient processes. Researchers are particularly interested in developing asymmetric reduction methods that can produce the (S)-enantiomer with high optical purity and yield.

Analytical characterization of (3S)-3-hydroxy-3-phenylpropanoic acid typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. The compound's physical properties, including its melting point, solubility, and optical rotation, are well-documented in chemical literature. These characteristics are crucial for quality control in industrial applications and for researchers developing new synthetic methodologies involving this compound.

The market for chiral building blocks like (3S)-3-hydroxy-3-phenylpropanoic acid is expected to grow significantly in the coming years, driven by increasing demand from the pharmaceutical and specialty chemicals sectors. Companies specializing in custom synthesis and contract research are expanding their portfolios of chiral intermediates to meet this demand. The compound's versatility and the growing importance of stereochemistry in drug design ensure its continued relevance in chemical research and development.

Recent advancements in flow chemistry and continuous processing have opened new possibilities for the scalable production of (3S)-3-hydroxy-3-phenylpropanoic acid. These technologies offer advantages in terms of process intensification, safety, and environmental impact, making them particularly attractive for the manufacture of fine chemicals and pharmaceutical intermediates. The integration of artificial intelligence in chemical synthesis route design may further optimize the production processes for this valuable chiral compound.

In academic research, (3S)-3-hydroxy-3-phenylpropanoic acid serves as an important model compound for studying enzyme-catalyzed reactions and asymmetric synthesis. Its relatively simple structure yet important stereochemical features make it an ideal subject for mechanistic studies and method development. The insights gained from such research contribute to the broader field of organic synthesis and catalysis, with potential applications across multiple chemical disciplines.

As regulatory requirements for pharmaceutical products become increasingly stringent, the importance of high-quality chiral intermediates like (3S)-3-hydroxy-3-phenylpropanoic acid continues to grow. Manufacturers must ensure consistent enantiomeric purity and chemical quality to meet the exacting standards of the drug development process. This has led to innovations in analytical methods and process controls specific to chiral compound production.

The future of (3S)-3-hydroxy-3-phenylpropanoic acid research likely lies in the development of more efficient and sustainable production methods, as well as the exploration of new applications in material science and biotechnology. As our understanding of molecular chirality deepens and new technologies emerge, this versatile compound will undoubtedly continue to play a significant role in chemical innovation and industrial applications across multiple sectors.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:36567-72-3)(3S)-3-hydroxy-3-phenylpropanoic acid
A1207799
Purity:99%
Quantity:1g
Price ($):184.0